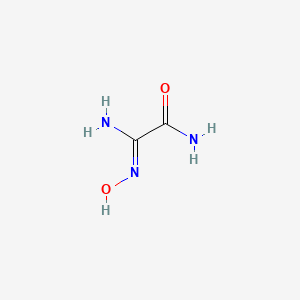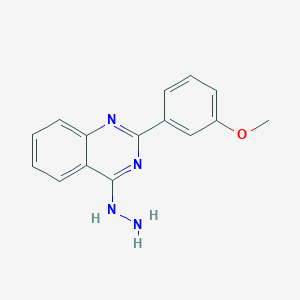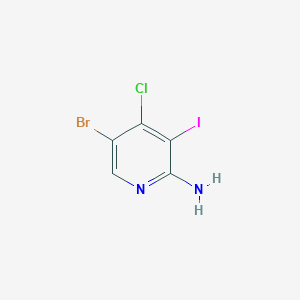![molecular formula C12H15BrN2O3 B1389872 4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide CAS No. 1138442-91-7](/img/structure/B1389872.png)
4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide
Vue d'ensemble
Description
4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is a chemical compound with the molecular formula C12H15BrN2O3 and a molecular weight of 315.17 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of drug discovery, biomaterial synthesis, and targeted therapy due to its unique chemical structure and versatile properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzamide and 2-bromoacetyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in changes to its functional groups and overall structure.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis reactions produce carboxylic acids and amines.
Applications De Recherche Scientifique
4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide has several scientific research applications, including:
Drug Discovery: The compound is used as a building block in the synthesis of potential drug candidates.
Biomaterial Synthesis: The compound is utilized in the development of novel biomaterials with specific properties, such as biocompatibility and targeted delivery.
Targeted Therapy: Due to its ability to interact with specific molecular targets, the compound is investigated for its potential in targeted therapy, particularly in cancer research.
Mécanisme D'action
The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and amide group play crucial roles in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Chloroacetyl)amino]-N-(2-methoxyethyl)-benzamide
- 4-[(2-Fluoroacetyl)amino]-N-(2-methoxyethyl)-benzamide
- 4-[(2-Iodoacetyl)amino]-N-(2-methoxyethyl)-benzamide
Comparison
Compared to its similar compounds, 4-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in drug discovery and targeted therapy.
Propriétés
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-18-7-6-14-12(17)9-2-4-10(5-3-9)15-11(16)8-13/h2-5H,6-8H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLVWHHLJIPMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid](/img/structure/B1389800.png)
![tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1389804.png)


![2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide](/img/structure/B1389810.png)
![Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389812.png)
